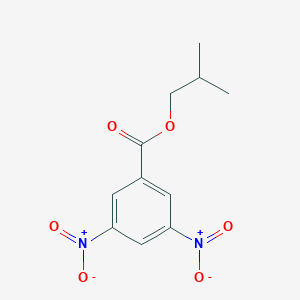

Benzoic acid, 3,5-dinitro-, isobutyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid, 3,5-dinitro-, isobutyl ester, also known as DNBI, is a nitroaromatic compound that has been extensively studied for its applications in scientific research. DNBI is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 84-86°C. It is a powerful explosive that is used in military and civilian applications.

Scientific Research Applications

Benzoic acid, 3,5-dinitro-, isobutyl ester has been used extensively in scientific research as a model compound for the study of nitroaromatic explosives. Its explosive properties make it a useful tool for the development of detection methods and protective measures. Benzoic acid, 3,5-dinitro-, isobutyl ester has been studied for its effects on the environment, including its toxicity to aquatic organisms and its persistence in soil and water. Benzoic acid, 3,5-dinitro-, isobutyl ester has also been used as a reference standard for the analysis of other nitroaromatic compounds.

Mechanism Of Action

Benzoic acid, 3,5-dinitro-, isobutyl ester is a powerful explosive that undergoes rapid decomposition when exposed to heat, shock, or friction. The explosive decomposition of Benzoic acid, 3,5-dinitro-, isobutyl ester releases a large amount of energy in the form of heat and gas. The mechanism of action of Benzoic acid, 3,5-dinitro-, isobutyl ester involves the rapid formation and expansion of gas bubbles, which generate a shock wave that can cause damage to surrounding structures.

Biochemical And Physiological Effects

Benzoic acid, 3,5-dinitro-, isobutyl ester is a toxic compound that can cause damage to cells and tissues. Its toxic effects are related to the formation of reactive oxygen species, which can cause oxidative damage to biomolecules such as DNA, proteins, and lipids. Benzoic acid, 3,5-dinitro-, isobutyl ester has been shown to induce apoptosis and necrosis in cells, and it has been implicated in the development of cancer and other diseases.

Advantages And Limitations For Lab Experiments

Benzoic acid, 3,5-dinitro-, isobutyl ester is a useful tool for the study of explosives, but its explosive properties also pose a risk to researchers. The handling and storage of Benzoic acid, 3,5-dinitro-, isobutyl ester require special precautions, including the use of protective equipment and the implementation of safety protocols. Benzoic acid, 3,5-dinitro-, isobutyl ester is also a relatively expensive compound, and its low yield makes it difficult to obtain in large quantities.

Future Directions

For the study of Benzoic acid, 3,5-dinitro-, isobutyl ester include the development of new synthetic methods, the study of its environmental fate and toxicity, and its use as a reference standard for the analysis of other nitroaromatic compounds.

Synthesis Methods

Benzoic acid, 3,5-dinitro-, isobutyl ester can be synthesized by the nitration of isobutylbenzene with nitric acid and sulfuric acid. The reaction produces a mixture of isomers, which can be separated by chromatography. The yield of Benzoic acid, 3,5-dinitro-, isobutyl ester is typically low, and the process requires careful control of temperature, concentration, and reaction time.

properties

CAS RN |

10478-01-0 |

|---|---|

Product Name |

Benzoic acid, 3,5-dinitro-, isobutyl ester |

Molecular Formula |

C11H12N2O6 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

2-methylpropyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C11H12N2O6/c1-7(2)6-19-11(14)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,6H2,1-2H3 |

InChI Key |

BIDNGDDDZYVORY-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS RN |

10478-01-0 |

synonyms |

Benzoic acid, 3,5-dinitro-, 2-Methylpropyl ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)